
Cyclopentene, hexachloro(dichloromethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its high chlorine content and unique structure, which includes a cyclopentene ring substituted with multiple chlorine atoms and a dichloromethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentene, hexachloro(dichloromethylene)- typically involves the chlorination of cyclopentene derivatives. One common method includes the reaction of cyclopentene with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the ring . The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopentene is exposed to chlorine gas in the presence of a catalyst. The process is carefully monitored to ensure the complete chlorination of the cyclopentene ring and the formation of the desired hexachloro(dichloromethylene) derivative .
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, hexachloro(dichloromethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated products.
Substitution: Chlorine atoms on the cyclopentene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce less chlorinated cyclopentene derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₆Cl₈
- Molecular Weight : 355.688 g/mol
- IUPAC Name : Cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro-
- CAS Registry Number : 3424-05-3
The compound's structure consists of a cyclopentene ring with multiple chlorine substituents that significantly influence its reactivity and applications.
Pesticide Manufacturing
Hexachlorocyclopentadiene is primarily used in the production of certain pesticides. Its chlorinated structure enhances its efficacy as an active ingredient in pest control formulations. The compound's stability and reactivity make it suitable for creating various pesticide derivatives that target specific pests while minimizing non-target effects .
Chemical Synthesis
Hexachlorocyclopentadiene serves as a versatile building block in organic synthesis. It can participate in various reactions, including:
- Diels-Alder Reactions : The compound can act as a dienophile due to its electron-deficient nature, allowing it to react with diene compounds to form more complex cyclic structures. This property is utilized in synthesizing other chlorinated organic compounds that have potential applications in pharmaceuticals and agrochemicals .
- Formation of Halogenated Compounds : Its reactivity allows for the introduction of halogen atoms into other organic molecules, which can modify their physical and chemical properties for desired applications.
Disinfection Byproducts
Recent studies have highlighted the formation of hexachlorocyclopentadiene as an emerging disinfection byproduct (DBP) during water treatment processes. The compound has been identified as a toxic byproduct resulting from the chlorination of organic materials present in water sources . Understanding its formation pathways is crucial for developing strategies to mitigate its presence in drinking water.
Toxicological Insights
Hexachlorocyclopentadiene poses significant health risks upon exposure. Acute exposure can lead to respiratory issues and skin irritation, while chronic exposure raises concerns regarding potential carcinogenic effects . Regulatory frameworks are increasingly focusing on monitoring and controlling the use of such compounds to protect public health.
Pesticide Efficacy Studies
Research has demonstrated that formulations containing hexachlorocyclopentadiene exhibit enhanced efficacy against specific agricultural pests compared to traditional pesticides. These studies emphasize the need for careful application to minimize environmental impact while maximizing pest control efficiency.
Water Treatment Research
Investigations into the formation of hexachlorocyclopentadiene during chlorination processes have revealed that certain organic precursors significantly increase its concentration in treated water. This finding has prompted further research into alternative disinfection methods that reduce the formation of harmful DBPs .
Summary Table of Applications
Application Area | Description |
---|---|
Pesticide Manufacturing | Used as an active ingredient in various pesticide formulations due to its chemical stability. |
Organic Synthesis | Acts as a dienophile in Diels-Alder reactions and facilitates halogenation processes. |
Disinfection Byproducts | Identified as a toxic byproduct during water treatment processes; poses health risks. |
Toxicological Studies | Research indicates potential acute and chronic health effects associated with exposure. |
Mechanism of Action
The mechanism by which cyclopentene, hexachloro(dichloromethylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high chlorine content and unique structure allow it to interact with specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene, tetrachloro(dichloromethylene)-: A similar compound with fewer chlorine atoms.
Cyclopentene, hexachloro(methylene)-: Another chlorinated cyclopentene derivative with a different substitution pattern.
Uniqueness
Cyclopentene, hexachloro(dichloromethylene)- is unique due to its high chlorine content and specific substitution pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring highly chlorinated compounds .
Biological Activity
Cyclopentene, hexachloro(dichloromethylene)-, also known as hexachlorocyclopentadiene (HCCPD), is an organochlorine compound with significant biological activity. This article delves into its biological effects, toxicokinetics, and potential applications based on diverse research findings.
Hexachlorocyclopentadiene is synthesized through the chlorination of cyclopentadiene, followed by dehydrochlorination. The chemical formula for HCCPD is C₆Cl₈, and it has a melting point of approximately 183-184°C . The synthesis process typically yields about 75% of the desired product through alkaline hypochlorite treatment, while thermal dechlorination can yield over 90% purity .
Toxicokinetics
Absorption and Distribution:
HCCPD is primarily absorbed through the lungs, gastrointestinal tract, and skin. Studies indicate that absorption rates vary significantly depending on the route of exposure. For instance, inhalation leads to higher blood concentrations compared to oral administration, which suggests limited gastrointestinal absorption due to binding with intestinal contents .
In animal studies, the distribution of HCCPD varies between species; in rats, the highest concentration is found in the kidneys, whereas in mice, it is predominantly in the liver. After repeated oral doses, steady-state concentrations were reached within 10 to 30 days .
Metabolism and Excretion:
The metabolism of HCCPD is complex and not fully understood. It has been observed that less than 1% of radiolabeled HCCPD is oxidized to carbon dioxide. Various metabolites have been identified, including hexachloro-2-cyclopentanone and octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,8-dione .
Biological Effects
Acute Toxicity:
Acute exposure to high doses of HCCPD has been shown to cause respiratory distress in rats and rabbits. Lungs exhibited hyperemia and edema following exposure. Notably, extensive lung hemorrhage was observed after non-lethal doses over a period of 21 days .
Chronic Effects:
Repeated exposure has resulted in significant gastrointestinal issues such as diarrhea and acute necrotic lesions in the forestomach. Inflammation and epithelial hyperplasia were noted with chronic exposure at varying doses .
Cardiac and Hepatic Impact:
While cardiac function remained largely unaffected at lower doses, moderate hepatic degeneration was observed following acute inhalation exposure. This suggests that while HCCPD can induce severe respiratory effects, its impact on cardiac function may be less pronounced at non-lethal levels .
Case Studies
Several studies have documented the biological activity of HCCPD:
- Study on Rats: A study observed that rats exposed to high doses exhibited significant respiratory distress and pulmonary hemorrhage after prolonged exposure. The findings highlighted the compound's potential as a respiratory irritant .
- Toxicology Reports: Reports indicated that lower doses did not result in observable changes in heart tissue but did lead to degenerative changes in lung tissues after repeated exposures .
Data Table: Summary of Biological Effects
Effect | Observation | Dose Dependency |
---|---|---|
Respiratory Distress | Hyperemia and edema in lungs | High doses |
Gastrointestinal Issues | Diarrhea and necrotic lesions | Repeated exposure |
Hepatic Degeneration | Moderate degeneration | Acute inhalation |
Cardiac Function | No impairment at lower doses | Low doses |
Properties
CAS No. |
67937-22-8 |
---|---|
Molecular Formula |
C6Cl8 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
1,2,3,3,4,4-hexachloro-5-(dichloromethylidene)cyclopentene |
InChI |
InChI=1S/C6Cl8/c7-2-1(4(9)10)5(11,12)6(13,14)3(2)8 |
InChI Key |
DDCSJBUWRTUGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C1=C(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.